5-Bromo-N-(2-(cyclopentylamino)-2-oxoethyl)furan-2-carboxamide
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Overview
Description
5-Bromo-N-(2-(cyclopentylamino)-2-oxoethyl)furan-2-carboxamide is a chemical compound with the following structural formula:
C8H10BrNO3
This compound belongs to the furan class of heterocyclic compounds. It contains a furan ring (a five-membered ring containing one oxygen atom) and a carboxamide functional group. The bromine atom is attached to the furan ring, and the cyclopentylamino group is linked to the carbonyl carbon of the carboxamide.
Chemical Reactions Analysis
The compound may undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles (e.g., amines, alcohols) to form different derivatives.
Reduction Reactions: Reduction of the carbonyl group could yield the corresponding alcohol.
Oxidation Reactions: Oxidation of the furan ring or the amine group may lead to new functional groups.
Amide Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the carboxylic acid and the corresponding amine.
Common reagents and conditions used in these reactions would depend on the specific transformation.
Scientific Research Applications
Medicinal Chemistry: Investigating its pharmacological properties, such as antimicrobial or anticancer activity.
Materials Science: Exploring its use as a building block for novel materials.
Biological Studies: Assessing its effects on cellular processes.
Mechanism of Action
The exact mechanism by which 5-Bromo-N-(2-(cyclopentylamino)-2-oxoethyl)furan-2-carboxamide exerts its effects remains unknown. Further research is needed to identify molecular targets and pathways involved.
Comparison with Similar Compounds
While direct comparisons are challenging due to limited data, researchers may compare this compound with other furan derivatives or carboxamides to highlight its uniqueness.
Similar Compounds::Properties
Molecular Formula |
C12H15BrN2O3 |
---|---|
Molecular Weight |
315.16 g/mol |
IUPAC Name |
5-bromo-N-[2-(cyclopentylamino)-2-oxoethyl]furan-2-carboxamide |
InChI |
InChI=1S/C12H15BrN2O3/c13-10-6-5-9(18-10)12(17)14-7-11(16)15-8-3-1-2-4-8/h5-6,8H,1-4,7H2,(H,14,17)(H,15,16) |
InChI Key |
OABSWWKBWDCUKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)CNC(=O)C2=CC=C(O2)Br |
Origin of Product |
United States |
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